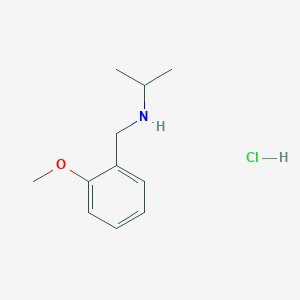
N-(2-Methoxybenzyl)-2-propanamine hydrochloride
Vue d'ensemble
Description
“N-(2-Methoxybenzyl)-2-propanamine hydrochloride” is a derivative of the 2C family of phenethylamines, specifically a N-Benzylphenethylamine (NBOMe) analogue . These compounds have been modified by the introduction of a N-2-methoxybenzyl group, resulting in a new series of compounds with recognized and potent psychedelic effects . They are prevalent in unregulated drug markets .
Synthesis Analysis
The synthesis of these compounds involves the introduction of a N-2-methoxybenzyl group to the 2C family of phenethylamines . In a study, mescaline, 2C-N (insertion of a nitro in the para position of the 2C phenethylamines aromatic ring) and 2C-B (insertion of a bromide in the para position of the 2C phenethylamines aromatic ring) and their corresponding NBOMe counterparts, mescaline-NBOMe, 25N-NBOMe and 25B-NBOMe, were synthesized .Applications De Recherche Scientifique
Antimalarial Activity from Marine-Derived Natural Products
Research into marine-derived natural products has identified compounds with significant and selective in vitro antimalarial activity. A study highlighted the isolation of aromatic compounds from Laurencia papillosa, demonstrating the potential of marine organisms as sources for antimalarial agents (Wright et al., 1996).
Occurrence and Fate of Parabens in Aquatic Environments
A comprehensive review on parabens, which are structurally related to the compound , examined their occurrence, fate, and behavior in aquatic environments. This study sheds light on the environmental impact of commonly used preservatives and their persistence in water bodies (Haman et al., 2015).
Psychoactive Substances Research
An analysis of 5-MeO-DALT, a psychoactive substance, provided insights into its pharmacological, physiological, and toxicological characteristics. This research underscores the complexities of psychoactive compound effects and the need for comprehensive evaluations (Corkery et al., 2012).
Enzymatic Decolorization and Detoxification of Dyes
The potential of oxidoreductive enzymes in the treatment of polluted water by decolorizing and detoxifying textile and synthetic dyes was explored. This research indicates the applicability of enzymes in environmental remediation efforts (Husain, 2006).
Molecular and Functional Imaging in Psychedelic Drug Research
A study on the molecular and functional imaging of psychedelic drugs elaborates on their interactions with serotonin receptors and their effects on brain function. This review could inform future research on compounds with similar psychoactive properties (Cumming et al., 2021).
Mécanisme D'action
Target of Action
N-(2-Methoxybenzyl)-2-propanamine hydrochloride, also known as 25I-NBOMe, is a potent serotonin (5-HT) receptor agonist . It exhibits high in vitro binding affinities for 5-HT 2A, 5-HT 2C, and 5-HT 1A receptors . These receptors are primarily found in the brain and play crucial roles in mood regulation, anxiety, and perception .
Mode of Action
25I-NBOMe interacts with its targets, the 5-HT receptors, by acting as an agonist . This means it binds to these receptors and activates them, leading to an increase in the neurotransmission of serotonin . The activation of 5-HT 2A and 5-HT 2C receptors is believed to contribute to its hallucinogenic properties .
Biochemical Pathways
Upon activation of the 5-HT receptors, 25I-NBOMe affects several biochemical pathways. It induces an increase in the release of dopamine (DA), serotonin (5-HT), and glutamate in the rat frontal cortex . The activation of these pathways can lead to altered perception, mood changes, and hallucinations .
Pharmacokinetics
It is known that the compound’s lipophilicity plays a significant role in its bioavailability . The presence of the N-2-methoxybenzyl group significantly increases the in vitro cytotoxicity of 2C phenethylamines drugs, with the NBOMe drugs presenting lower EC50 values when compared to their counterparts .
Result of Action
The activation of 5-HT receptors by 25I-NBOMe leads to a variety of molecular and cellular effects. It can cause an increase in neurotransmitter release, leading to altered neuronal activity . This can result in various psychological effects, including hallucinations and changes in perception .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 25I-NBOMe. For instance, the compound’s lipophilicity can affect its absorption and distribution in the body . Additionally, individual factors such as the user’s metabolism and the presence of other substances can also impact the compound’s effects .
Safety and Hazards
Orientations Futures
The future directions for research on these compounds could involve further exploration of their toxicokinetic data, which will help forensic and clinical toxicologists to reliably identify these substances in case of abuse and/or intoxication and will allow them a thorough risk assessment . There is also a need for data on the effect of these compounds on brain neurotransmission and animal performance after chronic administration .
Analyse Biochimique
Biochemical Properties
N-(2-Methoxybenzyl)-2-propanamine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with serotonin receptors, specifically the 5-HT2A receptor, where it acts as a potent agonist . This interaction leads to the activation of downstream signaling pathways that influence various physiological processes. The compound also interacts with other biomolecules such as dopamine and norepinephrine receptors, albeit with lower affinity. These interactions are crucial for understanding the compound’s overall biochemical effects.
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by activating serotonin receptors, leading to changes in intracellular calcium levels and the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways . These changes can alter gene expression and cellular metabolism, impacting cell function. Additionally, the compound has been shown to affect non-neuronal cells by modulating the release of cytokines and other signaling molecules, thereby influencing immune responses and inflammation.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to serotonin receptors, particularly the 5-HT2A receptor . Upon binding, the compound induces a conformational change in the receptor, leading to the activation of G-proteins and subsequent intracellular signaling cascades. This activation results in the release of second messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG), which further propagate the signal. The compound also influences gene expression by activating transcription factors such as c-Fos and c-Jun, which regulate the expression of genes involved in cell growth, differentiation, and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to desensitization of serotonin receptors and alterations in cellular metabolism. These changes are important for understanding the compound’s long-term impact on biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound primarily affects neurotransmitter systems, leading to changes in behavior and cognition . At higher doses, it can induce toxic effects such as hyperthermia, seizures, and even death. These adverse effects are likely due to the overstimulation of serotonin receptors and the subsequent dysregulation of cellular signaling pathways. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with the compound.
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes oxidative deamination and demethylation, resulting in the formation of various metabolites. These metabolites can further interact with biochemical pathways, influencing metabolic flux and metabolite levels. The compound’s metabolism is an important aspect of its overall biochemical profile, as it determines its bioavailability and potential toxicity.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . It is also transported by specific transporters and binding proteins, which facilitate its uptake and distribution within cells. The localization and accumulation of the compound are influenced by its interactions with these transporters and proteins, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The subcellular distribution of the compound is important for understanding its mechanism of action and potential effects on cellular processes.
Propriétés
IUPAC Name |
N-[(2-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-6-4-5-7-11(10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLKXOFBWIOCFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



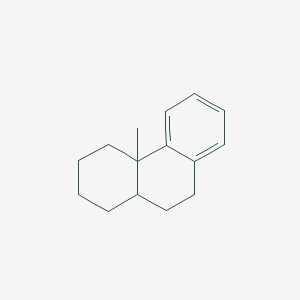
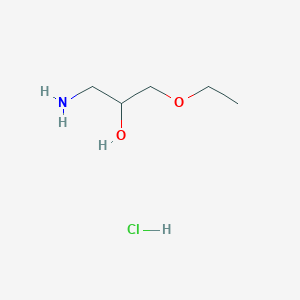
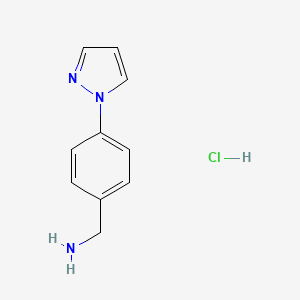
![Ethyl 7-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3274490.png)

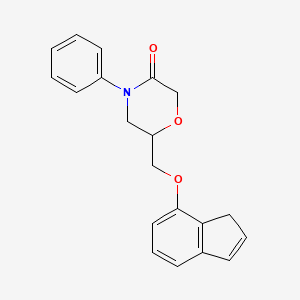
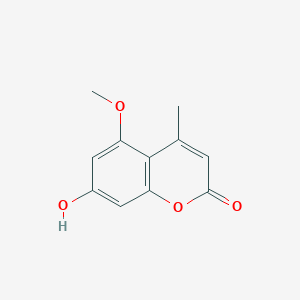
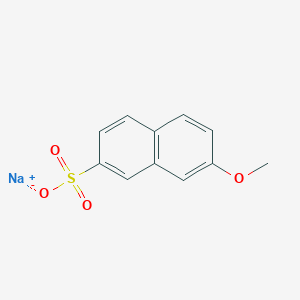
![Anthracene, 9,10-bis[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B3274530.png)

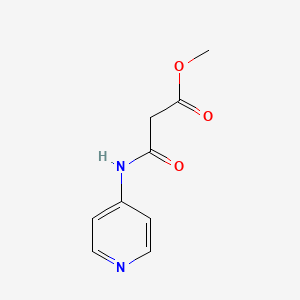
![3-(4-Chlorophenyl)-5,6-dihydro-4H-cyclopenta[c]isoxazole](/img/structure/B3274564.png)
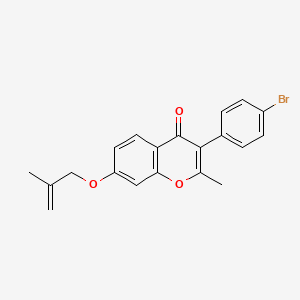
![ethyl 3-(4-bromophenyl)-7-[(1-ethoxy-1-oxopropan-2-yl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B3274582.png)